

Dibenzo[a,i]pyrene-d14 molecular weight and formula

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Compound of Interest

Compound Name: *Dibenzo[a,i]pyrene-d14*

Cat. No.: *B589101*

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Technical Guide: Dibenzo[a,i]pyrene-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dibenzo[a,i]pyrene-d14**, a deuterated polycyclic aromatic hydrocarbon (PAH), with a focus on its molecular characteristics, analytical applications, and biological significance. This information is intended to support research and development activities where precise quantification of PAHs is critical.

Core Molecular and Physical Properties

Dibenzo[a,i]pyrene-d14 is the deuterated form of Dibenzo[a,i]pyrene, a potent environmental carcinogen. The stable isotope labeling of this compound makes it an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.

Property	Value	Citation
Molecular Formula	C ₂₄ D ₁₄	[1][2]
Molecular Weight	316.45 g/mol	[2]
Appearance	Colorless to greenish-yellow solid	[3]
CAS Number	158776-07-9	[1]
Melting Point	>198°C (decomposes)	[2]

Analytical Application: Quantification of Polycyclic Aromatic Hydrocarbons

Due to its chemical similarity to the native compound and its distinct mass, **Dibenzo[a,i]pyrene-d14** is widely used as an internal standard in analytical methods for the detection and quantification of PAHs in various matrices, including environmental and biological samples.

Experimental Protocol: Isotope Dilution GC/MS for PAH Analysis

This protocol outlines a general procedure for the quantification of Dibenzo[a,i]pyrene and other PAHs in a sample matrix using **Dibenzo[a,i]pyrene-d14** as an internal standard. This method is based on established EPA methodologies for PAH analysis.[4][5]

1. Sample Preparation and Extraction:

- A known amount of the sample (e.g., soil, water, tissue homogenate) is accurately weighed or measured.
- A precise volume of a standard solution of **Dibenzo[a,i]pyrene-d14** is spiked into the sample.
- The sample is then subjected to an extraction procedure, such as Soxhlet extraction, pressurized fluid extraction, or solid-phase extraction, using an appropriate organic solvent

(e.g., dichloromethane, toluene).[2]

- The resulting extract is concentrated and may undergo a cleanup step to remove interfering compounds.

2. Chromatographic Separation:

- The cleaned extract is analyzed using a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The GC is equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column).
- The oven temperature is programmed to ramp up, allowing for the separation of individual PAH compounds based on their boiling points and interaction with the column's stationary phase.

3. Mass Spectrometric Detection and Quantification:

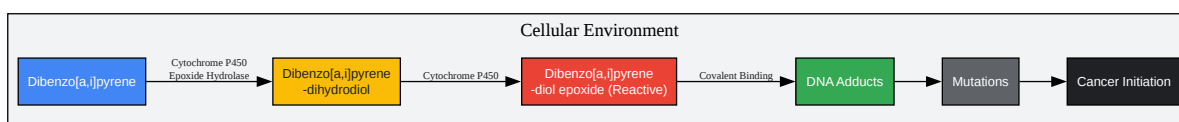
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
- The instrument is set to monitor the molecular ions of the target PAHs and the deuterated internal standard. For Dibenzo[a,i]pyrene, the molecular ion (m/z) is 302, while for **Dibenzo[a,i]pyrene-d14**, it is 316.
- The concentration of the native Dibenzo[a,i]pyrene in the sample is calculated by comparing the peak area of its molecular ion to the peak area of the molecular ion of the **Dibenzo[a,i]pyrene-d14** internal standard, using a calibration curve generated from standards containing known concentrations of the native compound and a fixed concentration of the internal standard.

Biological Significance and Signaling Pathway

Dibenzo[a,i]pyrene is a potent mutagen and carcinogen.[6] Its toxicity is a result of its metabolic activation in the body into reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer.[7][8]

Metabolic Activation Pathway of Dibenzo[a,i]pyrene

The primary pathway for the metabolic activation of Dibenzo[a,i]pyrene involves cytochrome P450 enzymes. This process leads to the formation of diol epoxides, which are highly reactive electrophiles. These epoxides can form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts is a critical step in the initiation of carcinogenesis.^{[9][10][11]}



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Metabolic activation of Dibenzo[a,i]pyrene leading to carcinogenesis.

This simplified diagram illustrates the key steps in the metabolic activation of Dibenzo[a,i]pyrene. The initial enzymatic conversions transform the relatively inert parent compound into a highly reactive diol epoxide. This reactive metabolite can then bind to DNA, forming adducts that can lead to mutations if not repaired, ultimately initiating the process of cancer development. Understanding this pathway is crucial for toxicological studies and for the development of potential strategies to mitigate the carcinogenic effects of this and other similar PAHs.

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